Cas no 103772-13-0 (3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester)

103772-13-0 structure
Nome del prodotto:3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
- 1-CYCLOPROPYL-5-AMIDO-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3- QUINOLINECARBOXYLIC ACID ETHYL ESTER
- 3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl est...
- ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
- ethyl 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4(1H)-oxoquinoline-3-carboxylate
- SCHEMBL1344898
- 103772-13-0
- Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- DTXSID00556315
- AKOS015963335
- BOFBKJLYZUFZMV-UHFFFAOYSA-N
- 1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
-
- Inchi: InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3
- Chiave InChI: BOFBKJLYZUFZMV-UHFFFAOYSA-N
- Sorrisi: CCOC(C1=CN(C2CC2)C2=C(C(=C(C(N)=C2C1=O)F)F)F)=O
Proprietà calcolate
- Massa esatta: 326.08800
- Massa monoisotopica: 326.08782677g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 552
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 72.6Ų
Proprietà sperimentali
- PSA: 74.32000
- LogP: 3.09380
3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
103772-13-0 (3-Quinolinecarboxylicacid, 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester) Prodotti correlati
- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)
- 94242-51-0(1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)
- 942012-78-4(5-ethyl-N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylthiophene-2-sulfonamide)
- 2248319-40-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2-difluoroethanesulfonyl)benzoate)
- 1804069-26-8(2-(3-Bromopropanoyl)-3-methylthiophenol)
- 91678-74-9(Pyrazine, 2-bromo-3,5-dimethyl-)
- 1499529-30-4((piperidin-2-yl)methyl morpholine-4-carboxylate)
- 1261951-07-8(5-(2-Chloro-5-methoxycarbonylphenyl)-3-cyanophenol)
- 86188-26-3((2,5-Dimethylphenyl)methanesulfonyl chloride)
- 383370-71-6(2-[(naphthalen-2-yloxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
